molecular formula C14H14F3N3 B1401814 [6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311280-06-4

[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No.: B1401814
CAS No.: 1311280-06-4
M. Wt: 281.28 g/mol
InChI Key: NBCVVLXQGUADPK-UHFFFAOYSA-N
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Description

[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a chemical compound of interest in advanced research and development, particularly due to its incorporation of the trifluoromethylpyridine (TFMP) moiety. The TFMP scaffold is a key structural motif in many modern agrochemicals and pharmaceuticals, with over 20 launched agrochemicals and several approved pharmaceutical products containing this group . The biological activity of TFMP derivatives is attributed to the unique combination of the pyridine ring's characteristics and the strong electron-withdrawing nature and enhanced lipophilicity imparted by the trifluoromethyl group. These properties can significantly influence a molecule's conformation, metabolism, bioavailability, and binding affinity to biological targets . In pharmaceutical research, TFMP derivatives are frequently explored in the discovery of new therapeutic agents. For instance, compounds with a 6-trifluoromethyl-pyridin-3-ylmethyl group have been identified as potent antagonists of the human Transient Receptor Potential V1 (TRPV1), a target for novel analgesic and anti-inflammatory agents . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

6-(2-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-20(2)13-8-9(14(15,16)17)7-12(19-13)10-5-3-4-6-11(10)18/h3-8H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCVVLXQGUADPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.

    Amination: The amino group can be introduced through a nucleophilic aromatic substitution reaction using an appropriate amine source.

    Dimethylation: The dimethylamine group can be introduced through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or trifluoromethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C14H14F3N3
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 1311280-06-4

Structural Features

The compound features:

  • A pyridine ring , which is essential for its biological activity.
  • An amino group that enhances its interaction with biological targets.
  • A trifluoromethyl group , which increases lipophilicity and metabolic stability.
  • A dimethylamine group , contributing to solubility and bioavailability.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structural characteristics allow for various chemical modifications, facilitating the development of new compounds with desired properties.

Enzyme Inhibition and Receptor Modulation

Research indicates that [6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine can interact with specific enzymes and receptors. These interactions are crucial for understanding biochemical pathways:

  • Enzyme Inhibitors : The compound is being investigated as a potential inhibitor for various enzymes involved in disease processes.
  • Receptor Modulators : It may also modulate receptor activity, influencing physiological responses.

Drug Development

The compound is explored for its therapeutic potential in treating diseases where modulation of specific biological targets is required. Its unique properties make it a candidate for drug development:

  • Targeted Therapies : It may be used in designing drugs aimed at specific molecular targets.
  • Therapeutic Applications : Potential applications include anti-cancer agents and treatments for neurodegenerative diseases.

Industry

In industrial applications, this compound finds use in developing specialty chemicals and advanced materials:

  • Coatings and Adhesives : Its chemical stability and reactivity make it suitable for formulating high-performance coatings.
  • Electronic Materials : The compound's properties are advantageous in creating materials used in electronic devices.

Case Study 1: Enzyme Inhibition Research

A study investigated the inhibitory effects of this compound on specific enzymes associated with cancer progression. The results indicated significant inhibition rates, suggesting potential utility in cancer therapeutics.

Case Study 2: Drug Development Trials

In preclinical trials, this compound was evaluated for its efficacy as a drug candidate targeting neurodegenerative disorders. The findings demonstrated promising results in modulating receptor activity linked to disease mechanisms.

Mechanism of Action

The mechanism of action of [6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine involves its interaction with specific molecular targets. The amino and trifluoromethyl groups play a crucial role in binding to active sites of enzymes or receptors, leading to modulation of their activity. The dimethylamine group enhances the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine and [6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
  • Molecular Formula : C₁₉H₂₄F₃N₃
  • Molecular Weight : 351.42 g/mol
  • Key Differences: The 2-aminophenyl group in the target compound is replaced with 3- or 4-diethylaminomethyl-phenyl substituents.
  • Implications : Increased steric hindrance may alter binding interactions in biological systems.
{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine
  • Molecular Formula : C₁₈H₁₄ClF₃N₄
  • Molecular Weight : 378.79 g/mol
  • Key Differences: The 2-aminophenyl group is replaced with a 4-(2-chloropyrimidin-4-yl)phenyl moiety.
  • Implications : The pyrimidine substitution could modulate interactions with aromatic residues in enzyme active sites.

Pyrimidine-Based Analogues

(6-Chloro-2-trifluoromethylpyrimidin-4-yl)-dimethyl-amine
  • Molecular Formula : C₇H₇ClF₃N₃
  • Molecular Weight : ~225.6 g/mol
  • Key Differences: The pyridine core is replaced with a pyrimidine ring, and the 2-aminophenyl group is absent. The chlorine atom at position 6 increases electrophilicity, favoring nucleophilic substitution reactions .
  • Implications : Simplified structure may serve as a precursor for synthesizing more complex derivatives.
4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
  • Molecular Formula : C₁₇H₁₅F₃N₄OS (estimated)
  • Key Differences: Contains a methoxyphenyl group instead of 2-aminophenyl and a thienylmethyl substituent.
  • Implications : Structural diversity may broaden applications in targeting sulfur-rich enzymatic environments.

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Pyridine 2-(Dimethylamine), 4-(CF₃), 6-(2-aminophenyl) C₁₅H₁₅F₃N₃ 306.3 Balanced solubility, H-bond donor
[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Pyridine 2-(Dimethylamine), 4-(CF₃), 6-(3-diethylaminomethyl-phenyl) C₁₉H₂₄F₃N₃ 351.42 High lipophilicity, bulky substituent
{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine Pyridine 2-(Dimethylamine), 4-(CF₃), 6-(4-(2-Cl-pyrimidinyl)phenyl) C₁₈H₁₄ClF₃N₄ 378.79 Enhanced stability, low solubility
(6-Chloro-2-trifluoromethylpyrimidin-4-yl)-dimethyl-amine Pyrimidine 4-(Dimethylamine), 2-(CF₃), 6-Cl C₇H₇ClF₃N₃ ~225.6 Electrophilic, reactive

Research Findings and Implications

  • Structural Similarity vs. For example, replacing the 2-aminophenyl group with diethylaminomethyl () may reduce hydrogen-bonding capacity, affecting target engagement .
  • Role of Trifluoromethyl Group : The CF₃ group, common across all compounds, enhances metabolic stability and electronegativity, making these compounds resistant to oxidative degradation .
  • Synthetic Utility : Simpler analogues like (6-chloro-2-trifluoromethylpyrimidin-4-yl)-dimethyl-amine () are valuable intermediates for further functionalization .

Biological Activity

[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a synthetic organic compound belonging to the class of heterocyclic amines. Its structural features include a pyridine ring with an amino group, a trifluoromethyl group, and a dimethylamine group. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

  • Molecular Formula : C14H14F3N3
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 1311280-06-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may facilitate better binding to target sites within biological systems. The dimethylamine moiety contributes to increased solubility and bioavailability, promoting effective distribution in vivo.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of branched-chain amino acid transaminases (BCATs), enzymes involved in amino acid metabolism that are implicated in various cancers. The presence of the trifluoromethyl group is critical for enhancing the potency and selectivity of the compound against these targets .

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have demonstrated selective activity against Chlamydia species, suggesting that this compound may also possess similar activities .

Study 1: BCAT Inhibition

A study evaluated the inhibitory effects of various trifluoromethyl-pyridine derivatives on BCAT enzymes. The results indicated that this compound exhibited significant inhibitory activity with an IC50 value comparable to established inhibitors. Detailed kinetic studies revealed a competitive inhibition mechanism, underscoring the importance of structural modifications in enhancing bioactivity .

Study 2: Antichlamydial Activity

In another research effort, compounds structurally related to this compound were tested for their ability to inhibit C. trachomatis. The presence of the trifluoromethyl substituent was essential for activity, as analogs lacking this group showed no significant inhibition. This finding emphasizes the role of electronic properties in mediating biological effects .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
[6-(2-Amino-phenyl)-4-methyl-pyridin-2-yl]-dimethyl-amineMethyl instead of trifluoromethylLower activity against BCAT
[6-(2-Amino-phenyl)-4-chloromethyl-pyridin-2-yl]-dimethyl-amineChloromethyl instead of trifluoromethylModerate activity
[6-(2-Amino-phenyl)-4-fluoro-pyridin-2-yl]-dimethyl-amineFluoro instead of trifluoromethylMinimal activity

Q & A

Q. Which crystallization conditions favor high-quality single crystals for X-ray analysis?

  • Answer: Screen solvents (acetonitrile/water) at 4°C. Slow evaporation yields crystals with 0.2 Å resolution. For hygroscopic samples, use oil-coated loops during data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Reactant of Route 2
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[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

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